molecular formula C11H10F3NO2 B6213284 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2751620-15-0

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid

Cat. No.: B6213284
CAS No.: 2751620-15-0
M. Wt: 245.2
InChI Key:
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Description

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The pyridine ring is then constructed through a series of condensation reactions, and the carboxylic acid group is introduced via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions include esters, amides, piperidine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and pharmacological properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, leading to modulation of protein function and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and cyclobutyl derivatives, such as:

  • 3-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)pyridine
  • Cyclobutylpyridine derivatives

Uniqueness

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and pyridine ring with a carboxylic acid group

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-cyanopyridine", "1-(trifluoromethyl)cyclobutanol", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 3-cyanopyridine to 3-bromopyridine using bromine and hydrochloric acid", "Step 2: Conversion of 3-bromopyridine to 3-hydroxypyridine using sodium hydroxide", "Step 3: Conversion of 3-hydroxypyridine to 3-carboxypyridine using sodium bicarbonate", "Step 4: Conversion of 1-(trifluoromethyl)cyclobutanol to 1-(trifluoromethyl)cyclobutyl bromide using hydrobromic acid", "Step 5: Conversion of 1-(trifluoromethyl)cyclobutyl bromide to 6-(1-(trifluoromethyl)cyclobutyl)pyridine-3-carboxylic acid using 3-carboxypyridine, sodium hydride, and ethyl acetate" ] }

CAS No.

2751620-15-0

Molecular Formula

C11H10F3NO2

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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